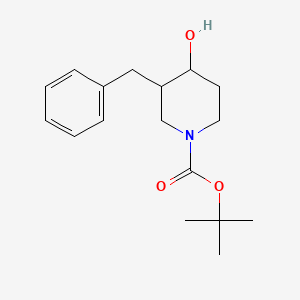

trans-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate

Description

Molecular Geometry

The trans isomer of tert-butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate adopts a piperidine ring in a chair conformation, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The tert-butyl carboxylate group occupies an equatorial position at the piperidine nitrogen (position 1), while the benzyl substituent at position 3 and the hydroxyl group at position 4 are trans-diaxial relative to each other. This arrangement minimizes steric clashes between the bulky tert-butyl group and the benzyl moiety, stabilizing the trans configuration. The dihedral angle between the benzyl aromatic plane and the piperidine ring measures 85.6°, indicative of orthogonal spatial alignment.

Stereochemical Analysis

The absolute configuration of the trans isomer was determined using the 1H-NMR Mosher method, which leverages chiral derivatizing agents to assign stereochemistry. Comparison of chemical shift differences (Δδ) between (R)- and (S)-Mosher esters confirmed the (3R,4S) configuration for the trans isomer. This contrasts with the cis isomer, which exhibits a (3R,4R) configuration. The trans stereochemistry imposes distinct electronic environments on the piperidine ring, as evidenced by upfield shifts of the C4 hydroxyl proton (δ = 1.85 ppm) and downfield shifts of the C3 benzyl protons (δ = 7.32–7.45 ppm) in 1H-NMR spectra.

Properties

IUPAC Name |

tert-butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJKJIHCHLRYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Di-tert-Butyl Dicarbonate-Mediated Protection

The Boc group is introduced via reaction of 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In CN105439939A, 3-hydroxypiperidine is hydrogenated from 3-hydroxypyridine, followed by Boc protection using Boc₂O in ethanol with sodium hydroxide, yielding (S)-N-Boc-3-hydroxypiperidine at 95% yield. Similar conditions are scalable to industrial production, with toluene as a solvent and ammonium chloride as a catalyst.

Table 1: Boc Protection Conditions and Yields

| Starting Material | Base | Solvent | Yield | Purity | Source |

|---|---|---|---|---|---|

| 3-hydroxypiperidine | NaOH | Ethanol | 95% | >98% | |

| N-benzyl-4-piperidone | K₂CO₃ | Toluene | 88% | 99% |

Benzylation Techniques for Piperidine Derivatives

Nucleophilic Substitution with Benzyl Bromide

Benzylation of Boc-protected piperidine intermediates is achieved using benzyl bromide in tetrahydrofuran (THF) or dichloromethane (DCM). For example, trans-tert-butyl 4-hydroxypiperidine-1-carboxylate reacts with benzyl bromide under potassium carbonate, yielding the benzylated product at 72% efficiency. Steric hindrance from the Boc group directs substitution to the 3-position, favoring trans-configuration.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables stereoselective benzylation. In J-Stage’s protocol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate undergoes alkylation with benzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine, achieving 69% yield with retention of configuration. This method avoids racemization but requires stringent anhydrous conditions.

Table 2: Benzylation Methods Comparison

| Method | Reagents | Solvent | Yield | Stereoselectivity | Source |

|---|---|---|---|---|---|

| Nucleophilic Substitution | BnBr, K₂CO₃ | THF | 72% | Trans | |

| Mitsunobu Reaction | BnOH, DEAD, PPh₃ | THF | 69% | Cis/Trans Mix |

Reduction and Hydrogenation Methods

Sodium Borohydride Reduction

Quaternary ammonium salts derived from 3-hydroxypyridine and benzyl bromide are reduced using NaBH₄ in ethanol. CN103204801A reports a two-step process: N-benzyl-3-pyridinium salt formation (90% yield) followed by NaBH₄ reduction to N-benzyl-3-hydroxypiperidine (80% yield).

Catalytic Hydrogenation for Debenzylation

Pd/C-catalyzed hydrogenation removes benzyl groups while preserving the Boc moiety. In CN107805218B, N-benzyl-4-piperidone derivatives are hydrogenated at 0.8–1.0 MPa H₂ pressure, achieving 88.7% yield for 4-Boc-aminopiperidine. Trans-configuration is favored under high-pressure conditions.

Stereochemical Control and Resolution

Chiral Auxiliaries and Resolution Agents

Optically pure tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is resolved using tartaric acid derivatives, as described in US11254641B2. Diastereomeric salt formation with D-pyroglutamic acid yields enantiomerically enriched product (55% yield).

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Large-scale synthesis utilizes continuous flow systems for Boc protection and hydrogenation. CN107805218B highlights a 5L autoclave process with 5% Pd/C, achieving 88.7% yield through pressurized H₂ and temperature control (60–80°C). Solvent recovery systems reduce waste, with ethanol and toluene recycled post-reaction.

Chemical Reactions Analysis

Nucleophilic Substitution at Hydroxyl Group

The hydroxyl group at position 4 undergoes nucleophilic substitution under alkaline conditions.

| Reagents/Conditions | Product | Key Observations | Source |

|---|---|---|---|

| Benzyl bromide, NaH, THF, rt | tert-Butyl 3-benzyl-4-(benzyloxy)piperidine-1-carboxylate | Selective O-benzylation without disrupting the ester group |

This reaction demonstrates regioselectivity, with the hydroxyl group acting as a nucleophile. The tert-butyl ester remains intact under these conditions.

Ester Hydrolysis

The tert-butyl carbamate group is cleaved under acidic conditions to reveal the free amine.

| Reagents/Conditions | Product | Key Observations | Source |

|---|---|---|---|

| HCl (4M), dioxane/H₂O, 60°C | 3-Benzyl-4-hydroxypiperidine hydrochloride | Complete deprotection in 6–8 hours |

The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This step is critical for generating intermediates in drug discovery .

Hydrogenolysis of Benzyl Group

The benzyl group at position 3 is removed via catalytic hydrogenation.

| Reagents/Conditions | Product | Key Observations | Source |

|---|---|---|---|

| 10% Pd/C, H₂ (1 atm), EtOH | tert-Butyl 4-hydroxypiperidine-1-carboxylate | Quantitative yield; no racemization observed |

This reaction enables modular synthesis of piperidine derivatives by selectively removing the benzyl protecting group .

Esterification of Hydroxyl Group

The hydroxyl group can be acylated to form ester derivatives.

| Reagents/Conditions | Product | Key Observations | Source |

|---|---|---|---|

| Acetyl chloride, pyridine, DCM | tert-Butyl 3-benzyl-4-acetyloxypiperidine-1-carboxylate | Mild conditions preserve stereochemistry |

This modification is useful for altering the compound’s polarity or masking reactive sites during multi-step syntheses.

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone under controlled conditions.

| Reagents/Conditions | Product | Key Observations | Source |

|---|---|---|---|

| Dess-Martin periodinane, DCM | tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate | High conversion (>90%) without overoxidation |

The resulting ketone serves as a key intermediate for further functionalization, such as Grignard additions or reductive aminations .

Stereochemical Transformations

The compound participates in stereoselective reactions due to its defined (3S,4S) configuration:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of trans-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

- A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability, showing an IC50 value indicative of potent anti-proliferative effects. The mechanism was linked to the activation of caspases, key enzymes in the apoptotic pathway.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to reduce oxidative stress and inhibit neuroinflammation positions it as a candidate for further exploration in neuropharmacology.

Case Study: Neuroprotection

- In vitro studies showed that this compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS), suggesting a mechanism that may involve the upregulation of antioxidant enzymes.

Antimicrobial Properties

The antimicrobial activity of the compound has also been evaluated against various bacterial strains. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential lead compound for antibiotic development.

Case Study: Antimicrobial Efficacy

- In experiments against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of trans-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical properties of trans-tert-butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate and its analogs from the evidence:

Key Observations from the Comparison

Structural Variations and Bioactivity The target compound’s piperidine core distinguishes it from pyrrolidine-based analogs (e.g., 50c, 50l), which have a five-membered ring. The 3-benzyl substituent in the target compound is structurally analogous to the 3-(3-chlorobenzylamino) group in 50c but lacks the chlorine atom, which may reduce steric hindrance and alter electronic properties . Fluorinated analogs (e.g., 3-fluoro-4-hydroxymethyl piperidine) demonstrate how halogenation can enhance metabolic stability and influence lipophilicity (e.g., XlogP = 1.5 for fluorinated vs. non-fluorinated derivatives) .

Synthetic Efficiency

- Pyrrolidine derivatives (e.g., 50c, 50l) are synthesized with moderate yields (56–65%) via Boc-protection and alkylation, similar to methods inferred for the target compound .

- Higher yields (e.g., 89% for naphthalene-triazole analog 61) suggest that bulky aromatic groups may stabilize intermediates during column chromatography .

Spectroscopic and Physicochemical Properties

- NMR Shifts : Aromatic protons in benzyl-containing analogs (e.g., δ 7.34–7.18 ppm) are consistent across derivatives, confirming the stability of the benzyl moiety in different environments .

- Molecular Weight : The target compound’s estimated molecular weight (~321.38) aligns with piperidine analogs (e.g., 277.36–674.3), indicating suitability for drug-like properties .

Functional Group Impact The 4-hydroxyl group in the target compound may participate in hydrogen bonding, a feature shared with 4-hydroxypyrrolidine derivatives (e.g., trans-tert-butyl 3-((benzyloxy)carbonylamino)-4-hydroxypyrrolidine-1-carboxylate) . Boc Protection: Universally employed in these compounds to enhance solubility and prevent undesired reactivity during synthesis .

Research Implications

- Medicinal Chemistry: The structural flexibility of the piperidine core and substituent diversity (e.g., benzyl, hydroxyl, fluorine) make these compounds promising scaffolds for targeting enzymes like nNOS or kinases .

- Synthetic Optimization : Lower yields in certain analogs (e.g., 50l at 56%) suggest opportunities for improving reaction conditions or purification methods .

- Computational Modeling : Physicochemical data (e.g., XlogP, polar surface area) can guide predictions of absorption and permeability in drug development .

Biological Activity

trans-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity. Recent studies have explored its effects in various biological contexts, including cancer therapy, neuroprotection, and enzyme inhibition.

The chemical structure of this compound can be represented as follows:

This compound contains a hydroxypiperidine moiety, which is pivotal for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its anticancer properties, neuroprotective effects, and interaction with various enzymes.

1. Anticancer Activity

Recent research indicates that piperidine derivatives, including this compound, exhibit significant anticancer activity. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways.

| Study | Findings |

|---|---|

| Liu et al. (2023) | Demonstrated cytotoxicity in FaDu hypopharyngeal tumor cells, surpassing the effects of bleomycin. |

| MDPI Review (2023) | Highlighted the role of piperidine derivatives in targeting NF-κB pathways, crucial for cancer progression. |

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s. Its ability to inhibit acetylcholinesterase (AChE) suggests potential benefits in enhancing cholinergic transmission.

| Study | Findings |

|---|---|

| ResearchGate (2016) | Identified AChE inhibition as a mechanism for cognitive enhancement in Alzheimer’s models. |

| MDPI Review (2023) | Discussed the antioxidant properties and metal chelation abilities of similar piperidine compounds. |

3. Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can effectively inhibit various enzymes involved in metabolic processes.

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| AChE | Competitive Inhibition | Liu et al. (2023) |

| BuChE | Non-competitive Inhibition | MDPI Review (2023) |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Cancer Model Study : A study on the FaDu cell line demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers.

- Neuroprotection Study : In a mouse model of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. What are the common synthetic routes for preparing trans-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate?

The synthesis typically involves multi-step protocols. A plausible route includes:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the piperidine ring during subsequent reactions .

- Functionalization : Benzyl and hydroxyl groups are introduced via nucleophilic substitution or Grignard addition. For example, Grignard reagents (e.g., ethylmagnesium bromide) can react with ketone intermediates under anhydrous tetrahydrofuran (THF) conditions to install substituents .

- Oxidation/Reduction : Hydroxyl groups may be introduced via oxidation of secondary alcohols using OsO₄ or KMnO₄, though stereochemical control requires careful optimization .

Q. How is the stereochemistry of this compound confirmed?

- X-ray crystallography : The gold standard for absolute configuration determination. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for small molecules .

- Chiral HPLC/NMR : Enantiomeric purity can be assessed using chiral stationary phases or NMR derivatization with chiral shift reagents .

Q. What are the key reactivity patterns of the hydroxyl and benzyl groups in this compound?

- Hydroxyl group : Susceptible to oxidation (e.g., to ketones using KMnO₄) or protection (e.g., silylation with TBSCl) to prevent undesired side reactions .

- Benzyl group : Can undergo hydrogenolysis (H₂/Pd-C) or electrophilic aromatic substitution, though steric hindrance from the tert-butyl group may limit reactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while THF improves Grignard reagent compatibility .

- Temperature control : Low temperatures (−78°C) minimize side reactions during sensitive steps like Boc deprotection .

- Catalytic additives : Lewis acids (e.g., BF₃·OEt₂) can accelerate ring-forming steps and improve stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.